molecular formula C21H21ClN2O3S B2371362 3-(4-Chlorobenzenesulfonyl)-6-ethoxy-4-(pyrrolidin-1-yl)quinoline CAS No. 895639-85-7

3-(4-Chlorobenzenesulfonyl)-6-ethoxy-4-(pyrrolidin-1-yl)quinoline

Cat. No.: B2371362
CAS No.: 895639-85-7
M. Wt: 416.92
InChI Key: OQSFPFZFZBHMNF-UHFFFAOYSA-N
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Description

3-(4-Chlorobenzenesulfonyl)-6-ethoxy-4-(pyrrolidin-1-yl)quinoline is a synthetic compound that belongs to the class of quinoline derivatives. It has been found to exhibit potent biological activity and has been studied extensively for its potential therapeutic applications. The compound’s structure includes a quinoline core, a pyrrolidine ring, and a sulfonyl group, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing quinoline derivatives is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules like 3-(4-Chlorobenzenesulfonyl)-6-ethoxy-4-(pyrrolidin-1-yl)quinoline.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorobenzenesulfonyl)-6-ethoxy-4-(pyrrolidin-1-yl)quinoline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline core or the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the quinoline core or pyrrolidine ring.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its biological activity, including its potential as an enzyme inhibitor or receptor modulator.

    Medicine: The compound’s therapeutic potential has been explored in the treatment of various diseases, including cancer and infectious diseases.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-(4-Chlorobenzenesulfonyl)-6-ethoxy-4-(pyrrolidin-1-yl)quinoline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)sulfonyl-6-methoxy-4-pyrrolidin-1-ylquinoline
  • 3-(4-Chlorophenyl)sulfonyl-6-ethoxy-4-piperidin-1-ylquinoline
  • 3-(4-Chlorophenyl)sulfonyl-6-ethoxy-4-morpholin-1-ylquinoline

Uniqueness

3-(4-Chlorobenzenesulfonyl)-6-ethoxy-4-(pyrrolidin-1-yl)quinoline is unique due to its specific combination of functional groups and its potent biological activity. The presence of the pyrrolidine ring and the sulfonyl group contributes to its distinct chemical properties and enhances its potential as a therapeutic agent.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-6-ethoxy-4-pyrrolidin-1-ylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O3S/c1-2-27-16-7-10-19-18(13-16)21(24-11-3-4-12-24)20(14-23-19)28(25,26)17-8-5-15(22)6-9-17/h5-10,13-14H,2-4,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQSFPFZFZBHMNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)N4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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